molecular formula C6H7ClN2S B141379 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole CAS No. 138300-59-1

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole

Cat. No.: B141379
CAS No.: 138300-59-1
M. Wt: 174.65 g/mol
InChI Key: VDUGMUQOYNINHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C6H7ClN2S and its molecular weight is 174.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for various biological activities. In one study, a series of these derivatives were prepared by the reaction of 2-amino-5-cyclopropyl-1,3,4-thiadiazole with different phenacyl bromides. These compounds were tested for their anticancer activity, with some showing selectivity towards leukemic cancer cell lines. This suggests potential applications in cancer research and therapy (Noolvi et al., 2011).

Insecticidal Activity

The insecticidal properties of 1,3,4-thiadiazole derivatives, including those related to this compound, have been explored. A study synthesized new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives and evaluated their efficacy against the cotton leaf worm (Spodoptera littoralis). It was found that some derivatives exhibited remarkable insecticidal activity, indicating their potential use in agricultural pest management (Ismail et al., 2021).

Antimicrobial Properties

Compounds incorporating the 1,3,4-thiadiazole structure, such as this compound, have been investigated for their antimicrobial properties. For instance, a variety of bis-heterocyclic derivatives containing thiadiazole moieties were synthesized and screened for their antimicrobial activities. Some compounds showed potent antimicrobial effects against various microbes, highlighting their potential in developing new antimicrobial agents (Kumar & Panwar, 2015).

Fungicidal Efficacy

Thiadiazole-containing compounds, related to this compound, have been synthesized and assessed for their fungicidal properties. A study reported the synthesis of thiadiazole-containing 1,2,4-triazolo[3,4-b][1,3,4]-thiadiazoles and their evaluation against several fungi. Some of these compounds showed significant fungicidal activity, indicating their potential as lead compounds in the development of new fungicides (Fan et al., 2010).

Mechanism of Action

Properties

IUPAC Name

2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUGMUQOYNINHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374002
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138300-59-1
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.